Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride

Description

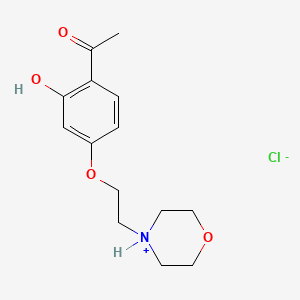

This compound is an acetophenone derivative featuring a hydroxy group at the 2'-position and a morpholinoethoxy substituent at the 4'-position, formulated as a hydrochloride salt. The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances solubility and bioavailability, while the hydroxy group may contribute to hydrogen bonding and pharmacological interactions.

Properties

CAS No. |

20800-09-3 |

|---|---|

Molecular Formula |

C14H20ClNO4 |

Molecular Weight |

301.76 g/mol |

IUPAC Name |

1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]ethanone;chloride |

InChI |

InChI=1S/C14H19NO4.ClH/c1-11(16)13-3-2-12(10-14(13)17)19-9-6-15-4-7-18-8-5-15;/h2-3,10,17H,4-9H2,1H3;1H |

InChI Key |

UXNJMLBPESXMQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone derivatives typically involves the introduction of functional groups to the acetophenone core. For Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, the synthetic route may involve the following steps:

Hydroxylation: Introduction of a hydroxyl group at the 2’ position of acetophenone.

Etherification: Reaction of the hydroxylated acetophenone with 2-(morpholino)ethanol to form the morpholinoethoxy derivative.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques like recrystallization or chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl group of acetophenone can be reduced to an alcohol.

Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or carboxylic acid.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetophenone derivatives, including Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, have diverse applications in scientific research:

Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and other complex molecules.

Biology: Studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholinoethoxy group can enhance its solubility and bioavailability, influencing its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural Comparison

Key Observations :

- The target compound shares the acetophenone core with and analogs but differs in substituents.

- The benzophenone derivative () introduces chloro and dimethoxy groups, likely increasing stability but reducing solubility compared to acetophenones .

Physicochemical and Toxicological Properties

Table 2: Property Comparison

Key Observations :

- The diethylaminoethoxy analog () exhibits reproductive toxicity, suggesting that aminoethoxy substituents may influence safety profiles. The absence of toxicity data for the target compound highlights a research gap .

- Pharmaceutical hydrochlorides like Vernakalant and Afbobetin () demonstrate therapeutic relevance, implying that the target compound’s morpholinoethoxy group could be optimized for drug design .

Biological Activity

Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride (CAS Number: 20800-09-3) is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C14H19NO4·HCl

- Molecular Weight : 301.80 g/mol

- SMILES Notation : CC(=O)C1=C(C=C(C=C1)OCCN2CCOCC2)O

- InChIKey : VKRLXEQXNWVQTR-UHFFFAOYSA-N

The biological activity of acetophenone derivatives often involves interactions with cellular components, particularly in cancer research. The compound's structure suggests that it may inhibit specific cellular pathways, including those related to cell proliferation and apoptosis.

- Antiproliferative Activity : Research indicates that acetophenone derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the acetophenone structure have been shown to enhance activity against HeLa cells, a cervical cancer cell line. These modifications include the introduction of glycol ether groups which stabilize the compound and improve its efficacy in disrupting microtubule dynamics and spindle morphology during mitosis .

- Inhibition of Tubulin Assembly : Acetophenone derivatives have been identified as potent inhibitors of tubulin assembly, which is crucial for proper mitotic function. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Notable Research Studies

- Antiproliferative Effects : A study evaluated various acetophenone derivatives and found that those with specific substitutions exhibited enhanced antiproliferative activity against cancer cell lines, including HeLa and MCF-7 (breast cancer) cells. The study highlighted the importance of the morpholino group in enhancing bioactivity through improved solubility and cellular uptake .

- Mechanistic Insights : Another research effort focused on the mechanism by which acetophenone derivatives induce apoptosis in cancer cells. The study demonstrated that these compounds activate caspase pathways leading to programmed cell death, thereby providing a potential therapeutic avenue for cancer treatment .

- Comparative Analysis : A comparative study on the structural modifications of acetophenone derivatives revealed that specific functional groups significantly affect their biological activity. For example, the presence of hydroxyl and morpholino groups was correlated with increased antiproliferative potency compared to simpler acetophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.